molecular formula C18H13BrN2OS2 B2980789 9-bromo-2,5-dithiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine CAS No. 332063-20-4

9-bromo-2,5-dithiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B2980789
CAS No.: 332063-20-4
M. Wt: 417.34
InChI Key: UEPOEYRNQWQBCY-UHFFFAOYSA-N
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Description

9-bromo-2,5-dithiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine is a useful research compound. Its molecular formula is C18H13BrN2OS2 and its molecular weight is 417.34. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Medicinal Applications

  • Cognition Enhancement : A study identified a compound as a functionally selective, inverse agonist at the benzodiazepine site of GABA(A) alpha5 receptors, which is orally bioavailable, readily penetrates the CNS, and enhances performance in animal models of cognition without exhibiting convulsant, proconvulsant, or anxiogenic activity (M. Chambers et al., 2004).

  • Dopamine Agonist Activity : A series of hetero fused hexahydro-1,4-benzoxazines was synthesized and evaluated for dopamine agonist activity, highlighting the preservation of dopaminergic properties upon oxygen substitution in certain structural analogs (R. Booher et al., 1987).

  • Antimicrobial Activity : New pyrazoline and pyrazole derivatives have been synthesized and showed antimicrobial activity against various bacteria and fungi, demonstrating the potential for developing new antimicrobial agents (S. Y. Hassan, 2013).

  • Anti-inflammatory and Analgesic Properties : Novel quinazolinone derivatives have been synthesized with promising anti-inflammatory and analgesic activities in experimental animals, suggesting potential for therapeutic application (M. Mohamed et al., 2009).

  • Influenza Virus Activity : Benzamide-based 5-aminopyrazoles and their fused heterocycles were synthesized, showing significant antiviral activities against the bird flu influenza (H5N1) virus, indicating a new route for the development of antiviral drugs (A. Hebishy et al., 2020).

Properties

IUPAC Name

9-bromo-2,5-dithiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2OS2/c19-11-5-6-15-12(9-11)14-10-13(16-3-1-7-23-16)20-21(14)18(22-15)17-4-2-8-24-17/h1-9,14,18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPOEYRNQWQBCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC=CS4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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